molecular formula C11H10N2O B1627752 2-(3-Methoxyphenyl)pyrazine CAS No. 912771-38-1

2-(3-Methoxyphenyl)pyrazine

Cat. No. B1627752
CAS RN: 912771-38-1
M. Wt: 186.21 g/mol
InChI Key: FFKZZCMVJFZYQQ-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are nitrogen-containing six-membered heterocyclic compounds . Many of its derivatives are identified as bioactive molecules .


Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest in recent years . For instance, a new rigid and symmetrical tetracarboxylic ligand 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H 4 TCPP) with aggregation-induced emission effect has been designed and synthesized .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by a six-membered aromatic structure bearing two nitrogen atoms . The structure of “2-(3-Methoxyphenyl)pyrazine” would be similar, with an additional methoxyphenyl group attached to the pyrazine ring.


Chemical Reactions Analysis

Pyrazine derivatives have shown diverse chemical reactivity profiles, which have been utilized in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .

Scientific Research Applications

1. Role in Warning Odor Systems

Pyrazines, including compounds like 2-(3-Methoxyphenyl)pyrazine, have been identified as key components in the warning odor systems of various insects, such as the Monarch butterfly and moths from the genera Zygaena and Amata. These compounds are thought to originate from the larval food-plants and play a significant role in the biology of aposematic insects, acting as ingredients in a generalized warning system against predators (Rothschild, Moore, & Brown, 1984).

2. Optical and Emission Properties in Fluorophores

2-Methoxy-3-alkylpyrazines, similar in structure to 2-(3-Methoxyphenyl)pyrazine, have been studied for their optical absorption and emission properties. These pyrazine fluorophores show high emissivity and strong emission solvatochromism, characteristic of compounds undergoing intramolecular charge transfer. Such properties are useful in the development of new materials for optical applications (Hoffert et al., 2017).

3. Application in Electrochromic Materials

Pyrazine derivatives have been used as acceptor units in the synthesis of novel electrochromic materials. These materials exhibit properties like high coloration efficiency and fast response times, making them suitable for applications in NIR electrochromic devices (Zhao et al., 2014).

4. Contribution to Aroma and Flavor in Food Science

Methoxypyrazines, closely related to 2-(3-Methoxyphenyl)pyrazine, contribute significantly to the aroma and flavor of various vegetables and are particularly studied in the context of grapes, musts, and wines. Their concentrations and analysis techniques have been extensively reviewed, highlighting their importance in the sensory characteristics of wines (Sidhu et al., 2015).

5. Biological Activities and Applications

Pyrazine derivatives exhibit a range of biological activities. For instance, certain pyrazoline compounds, which are structurally related to pyrazines, have been found to possess strong antidepressant activities in studies involving animal models. This indicates potential therapeutic applications of these compounds in the treatment of depression (Palaska et al., 2001).

Mechanism of Action

Target of Action

Pyrazine derivatives, which include 2-(3-methoxyphenyl)pyrazine, have been associated with a wide range of biological activities

Mode of Action

Pyrazine derivatives have been shown to exhibit a variety of pharmacological effects, including antimicrobial, antifungal, and antiviral activities . The specific interactions between 2-(3-Methoxyphenyl)pyrazine and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . The specific pathways affected by 2-(3-Methoxyphenyl)pyrazine and their downstream effects require further investigation.

Result of Action

Pyrazine derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antiviral activities . The specific results of 2-(3-Methoxyphenyl)pyrazine’s action are subjects of ongoing research.

Safety and Hazards

The safety data sheet for a related compound, 2-methoxy-3-methylpyrazine, indicates that it is a flammable liquid and vapor, harmful if swallowed, and may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions for “2-(3-Methoxyphenyl)pyrazine” and other pyrazine derivatives could involve further exploration of their synthetic pathways, biological activities, and potential applications in medicine .

properties

IUPAC Name

2-(3-methoxyphenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZZCMVJFZYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587570
Record name 2-(3-Methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)pyrazine

CAS RN

912771-38-1
Record name 2-(3-Methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxy-phenyl)-pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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